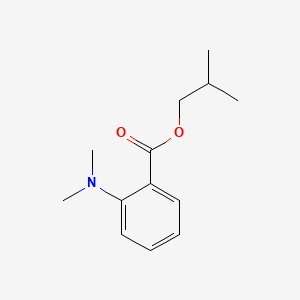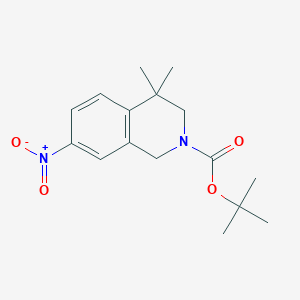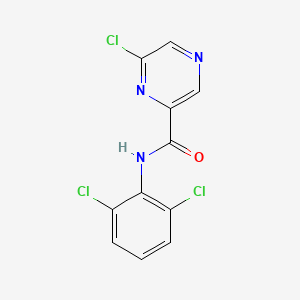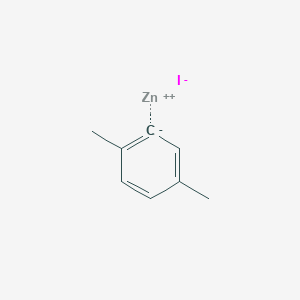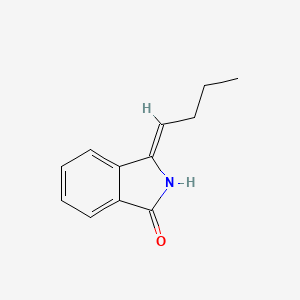
3-Butylideneisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylideneisoindolin-1-one is a heterocyclic compound characterized by a butylidene group attached to an isoindolinone core. This compound is part of the broader class of isoindolinones, which are known for their diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Tandem Desilylation, Cross-Coupling, Hydroamidation Sequence: This method involves starting from 2-iodobenzamides and (silyl)alkynes under aqueous phase-transfer conditions.
Ultrasonic-Assisted Synthesis: This method uses ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of equipment.
Types of Reactions:
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindolinone forms.
Substitution: Substituted isoindolinone derivatives with diverse functional groups.
科学的研究の応用
作用機序
The mechanism of action of 3-Butylideneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and interfering with their normal function . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like Alzheimer’s disease.
類似化合物との比較
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and industrial chemistry.
3-Methyleneisoindolin-1-one: Recognized for its biological activities, including anticancer and anti-inflammatory properties.
Uniqueness of 3-Butylideneisoindolin-1-one: this compound stands out due to its unique butylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(3Z)-3-butylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-8H,2-3H2,1H3,(H,13,14)/b11-8- |
InChIキー |
XOWBEICOULYQAT-FLIBITNWSA-N |
異性体SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)N1 |
正規SMILES |
CCCC=C1C2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)
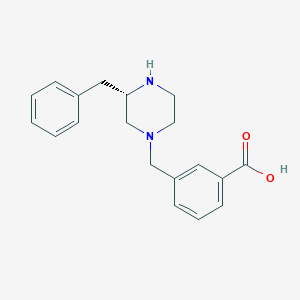
![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)
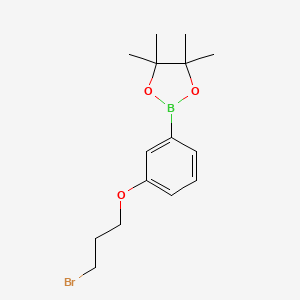
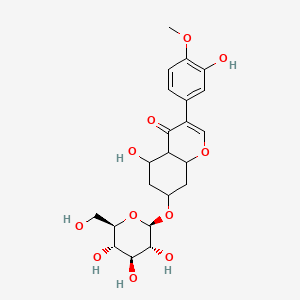
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)
